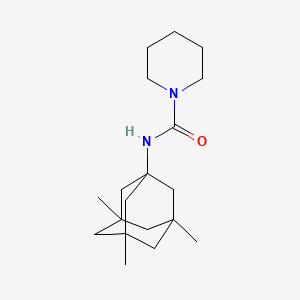

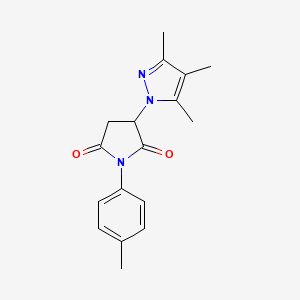

![molecular formula C20H22N4O2 B4019964 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)

N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds structurally related to the specified chemical involves complex organic synthesis techniques, focusing on introducing specific functional groups to achieve desired biological or chemical properties. For example, novel benzamides bearing the pyrazole or indazole nucleus have been synthesized for their potential biological activities, illustrating the variety of methods used to incorporate pyrazole rings into larger, biologically active molecules (Raffa et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), HRMS (high-resolution mass spectrometry), and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. A study on N-substituted pyrazoline derivatives highlights the use of these techniques to determine molecular structures and investigate intermolecular interactions (Köysal et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving compounds like the one often explore the reactivity of functional groups such as the pyrazole ring, pyridine moiety, and amide linkage. These reactions can include cyclization, N-alkylation, and reactions with electrophiles or nucleophiles to introduce or modify functional groups. For instance, the synthesis and thermal reactions of diacyl-N-(1-pyridinio)vinylaminides leading to pyrazolo[1,5-a]pyridines demonstrate the chemical versatility of pyrazole-containing compounds (Tamura et al., 1973).

Applications De Recherche Scientifique

Novel Synthesis and Biological Evaluation

Antiproliferative Activity and Mechanism of Action : Research by Raffa et al. (2019) showcased the synthesis of ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and their antiproliferative activity against human lung carcinoma H292 cells. One compound, in particular, demonstrated significant activity, inducing intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway (Raffa et al., 2019).

Structural Studies and Tautomerism : Brbot-Šaranović et al. (2001) explored the structure of two isomeric enaminones, focusing on their tautomeric forms and the impact on molecular properties. This research contributes to understanding the structural flexibility and potential reactivity of compounds with similar backbones (Brbot-Šaranović et al., 2001).

Functionalized Tetrahydropyridines Synthesis : Zhu et al. (2003) reported on the [4 + 2] annulation involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This work illustrates the potential of pyrazole derivatives in synthesizing complex heterocyclic structures with high regioselectivity (Zhu et al., 2003).

Antimicrobial Activity of Thio-substituted Ethyl Nicotinate Derivatives : Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate derivatives from a starting pyridine compound, evaluating their antimicrobial activities. This study opens avenues for developing new antimicrobial agents based on pyrazole and pyridine frameworks (Gad-Elkareem et al., 2011).

Antioxidant, Antitumor, and Antimicrobial Activities of Pyrazolopyridines : El‐Borai et al. (2013) investigated the chemical behavior of a specific enaminone towards active methylene reagents, resulting in pyrazolopyridine derivatives with notable antioxidant, antitumor, and antimicrobial activities. This research highlights the therapeutic potential of these derivatives in medical applications (El‐Borai et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-15(23-20(25)11-13-26-17-8-4-3-5-9-17)18-14-22-24(16(18)2)19-10-6-7-12-21-19/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPMMMSPXCFURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenoxypropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4019883.png)

![N-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4019889.png)

![4-(3-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4019899.png)

![10-[bis(4-methylphenyl)methylene]-4-(3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4019918.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(3-thienyl)acetamide](/img/structure/B4019937.png)

![ethyl 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4019953.png)

![2-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4019955.png)

![4,4'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019963.png)

![2-{[(1-phenylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4019978.png)